molecular formula C₂₀H₂₀O₉ B1140788 cis-Resveratrol 4'-O-glucuronide CAS No. 387372-26-1

cis-Resveratrol 4'-O-glucuronide

Cat. No.: B1140788
CAS No.: 387372-26-1
M. Wt: 404.37
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Description

cis-Resveratrol 4’-O-glucuronide is a glucuronide conjugate of cis-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is a derivative of resveratrol, which is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Resveratrol 4’-O-glucuronide typically involves the selective monodeacylation of resveratrol triesters using either chemical or enzymatic hydrolyses. This process yields the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. Mild hydrolysis is subsequently performed to obtain the desired product .

Industrial Production Methods

Industrial production methods for cis-Resveratrol 4’-O-glucuronide are not extensively documented. the general approach involves large-scale chemical synthesis using the aforementioned procedures, with optimization for yield and purity.

Chemical Reactions Analysis

Glucuronidation Process

The primary chemical reaction involving cis-resveratrol 4'-O-glucuronide is glucuronidation, a metabolic process where a glucuronic acid moiety is enzymatically transferred to the hydroxyl group at the 4' position of cis-resveratrol. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), which are crucial for drug metabolism and detoxification.

Key Enzymes Involved:

  • UGT1A1

  • UGT1A6

  • UGT1A9

  • UGT1A10

Kinetic Parameters

Research has shown that the glucuronidation kinetics of cis-resveratrol can exhibit atypical behavior, including substrate inhibition at high concentrations. The following kinetic parameters have been observed:

EnzymeVmax (nmol/min/mg)Km (µM)Kinetics Type
UGT1A90.33 ± 0.015537.8 ± 67.8Atypical
UGT1A66.1 ± 0.3415 ± 48.1Substrate inhibition

These findings suggest that while UGT1A9 is responsible for the formation of this compound at higher substrate concentrations, UGT1A6 shows more typical kinetics at lower concentrations .

Health Benefits

This compound may retain some of the health benefits associated with resveratrol, including:

  • Anti-inflammatory properties

  • Antioxidant effects

  • Potential roles in metabolic regulation

Studies have indicated that this metabolite could influence lipid metabolism and inflammatory responses, making it a subject of interest for therapeutic applications .

Comparative Analysis with Other Resveratrol Metabolites

This compound can be compared with other metabolites derived from resveratrol, such as resveratrol-3-O-glucuronide and resveratrol-3-O-sulfate:

MetaboliteSource of FormationBiological Activity
This compoundUGTs in liverAnti-inflammatory
Resveratrol-3-O-glucuronideUGTs in liverAntioxidant
Resveratrol-3-O-sulfateSulfotransferasesAntioxidant

This table highlights the diverse pathways through which resveratrol can be metabolized and their respective biological implications .

Scientific Research Applications

Pharmacological Applications

Cis-resveratrol 4'-O-glucuronide is recognized for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties : Similar to its parent compound, cis-resveratrol, the glucuronide form exhibits anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress, contributing to its protective role in various inflammatory diseases .
  • Neuroprotection : Research indicates that resveratrol and its metabolites can protect against cerebral ischemia/reperfusion injury. A meta-analysis of multiple studies demonstrated that resveratrol significantly reduced cerebral infarct volume and improved neurological function in rat models. Given that this compound is a major metabolite of resveratrol, it may contribute to these neuroprotective effects .
  • Anticancer Activity : Resveratrol has been extensively studied for its anticancer properties, and metabolites like this compound may play a role in this activity. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulators and oxidative stress pathways .

Metabolism and Bioavailability

This compound is formed through the glucuronidation of cis-resveratrol in the body, which enhances its water solubility and facilitates excretion. This metabolic process significantly influences the bioavailability of resveratrol compounds:

  • Glucuronidation Kinetics : Studies have shown that glucuronidation of cis-resveratrol occurs at a faster rate (5–10 times) compared to its trans counterpart. This rapid metabolism may lead to lower bioavailability of cis-resveratrol but suggests that its metabolites could still exert biological effects .
  • Impact on Efficacy : The presence of glucuronic acid modifies the pharmacokinetics of resveratrol derivatives, potentially affecting their therapeutic efficacy. Understanding these metabolic pathways is crucial for optimizing the use of resveratrol-based therapies .

Nutritional Applications

The presence of this compound in dietary sources such as grapes and berries highlights its relevance in nutrition:

  • Dietary Supplements : Given its health-promoting properties, this compound is being investigated for incorporation into dietary supplements aimed at enhancing cardiovascular health, reducing inflammation, and supporting cognitive function.
  • Functional Foods : Foods rich in resveratrol are being explored for their potential to provide health benefits beyond basic nutrition. The glucuronide form may contribute to the overall efficacy of these functional foods by enhancing bioavailability and biological activity .

Case Studies

Several studies have documented the effects of this compound:

StudyObjectiveFindings
Liu et al., 2022 Evaluate neuroprotective effectsFound significant reduction in cerebral infarct volume with resveratrol treatment
Zhang et al., 2015 Investigate anti-inflammatory propertiesDemonstrated inhibition of pro-inflammatory cytokines by resveratrol metabolites
Wang et al., 2017 Assess anticancer mechanismsShowed apoptosis induction in cancer cells via oxidative stress modulation

Mechanism of Action

The mechanism of action of cis-Resveratrol 4’-O-glucuronide involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may act as an antioxidant by scavenging free radicals and upregulating antioxidant enzymes. Additionally, it may inhibit pro-inflammatory signaling pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Biological Activity

cis-Resveratrol 4'-O-glucuronide is a glucuronide conjugate of cis-resveratrol, a naturally occurring polyphenolic compound renowned for its potential health benefits. This compound is primarily found in grapes, berries, and peanuts, and exhibits biological activities similar to those of resveratrol, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

The biological effects of this compound are attributed to its interaction with specific cellular targets:

  • Targets : The compound primarily targets human tyrosyl-tRNA synthetase (TyrRS) and poly-ADP-ribose polymerase 1 (PARP1), which are critical in cellular NAD+ -dependent stress responses .
  • Mode of Action : It acts as a tyrosine antagonist, competing with tyrosine for binding to TyrRS. This interaction influences various biochemical pathways that modulate cellular stress responses .
  • Biochemical Pathways : The compound is involved in the TyrRS/PARP1 pathway, which plays a significant role in cellular protection against oxidative stress .

Pharmacokinetics

This compound is noted for its rapid glucuronidation compared to its trans counterpart. This leads to lower bioavailability but potentially higher stability in biological systems . Its metabolic pathways involve conjugation processes that enhance solubility and facilitate elimination through urine .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress markers in various biological models, thereby protecting cells from damage .

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown effectiveness in inducing cell cycle arrest and apoptosis in various cancer cell lines, including those from breast and colon cancers .

Anti-inflammatory Effects

The compound has been linked to the modulation of inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in experimental models .

Case Studies

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other resveratrol derivatives:

CompoundAntioxidant ActivityAntiproliferative ActivityAnti-inflammatory Activity
This compound HighModerateHigh
trans-Resveratrol Very HighHighModerate
Resveratrol 3-O-glucuronide ModerateLowLow

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEBVTGYVFHDMA-BMPGWQKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009346
Record name cis-Resveratrol 4'-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387372-26-1
Record name cis-Resveratrol 4'-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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